molecular formula C22H20N2O4S B15281702 [(3-Methoxyphenyl)carbamoyl](phenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate

[(3-Methoxyphenyl)carbamoyl](phenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Katalognummer: B15281702
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: IERMQONXTQCBHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that combines a methoxyphenyl group, an amino group, an oxo group, a phenylethyl group, and a methylthio group attached to a nicotinate moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenylamine Intermediate: The starting material, 3-methoxyaniline, undergoes a reaction with an appropriate acylating agent to form the methoxyphenylamine intermediate.

    Coupling with Phenylacetic Acid: The methoxyphenylamine intermediate is then coupled with phenylacetic acid under acidic or basic conditions to form the corresponding amide.

    Introduction of the Methylthio Group: The amide is further reacted with a methylthiolating agent, such as methylthiol chloride, to introduce the methylthio group.

    Formation of the Nicotinate Ester: Finally, the compound is esterified with nicotinic acid or its derivatives to form the desired product.

Industrial Production Methods

Industrial production of 2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the nitro group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydroxyl derivatives, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)benzoate: Similar structure but with a benzoate moiety instead of nicotinate.

    2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)acetate: Similar structure but with an acetate moiety instead of nicotinate.

Uniqueness

2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate is unique due to the presence of the nicotinate moiety, which may impart distinct biological and chemical properties compared to its analogs

Eigenschaften

Molekularformel

C22H20N2O4S

Molekulargewicht

408.5 g/mol

IUPAC-Name

[2-(3-methoxyanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C22H20N2O4S/c1-27-17-11-6-10-16(14-17)24-20(25)19(15-8-4-3-5-9-15)28-22(26)18-12-7-13-23-21(18)29-2/h3-14,19H,1-2H3,(H,24,25)

InChI-Schlüssel

IERMQONXTQCBHM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=C(N=CC=C3)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.